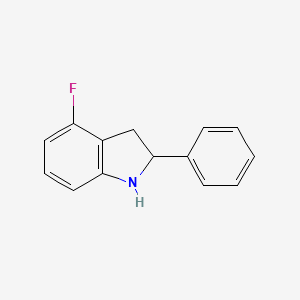
4-Fluoro-2-phenylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-phenylindoline is an organic compound that belongs to the class of indolines, which are bicyclic compounds containing a benzene ring fused to a pyrrole ring The presence of a fluorine atom at the fourth position and a phenyl group at the second position of the indoline structure imparts unique chemical properties to this compound
Vorbereitungsmethoden
The synthesis of 4-Fluoro-2-phenylindoline can be achieved through several methods. One common approach involves the intramolecular sp3 C-H amination using nitroarenes as aryl nitrene precursors. This method employs N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene as a reductant to generate aryl nitrene species in situ, facilitating the direct, metal-free synthesis of unprotected 2-arylindolines from the corresponding nitroarene compounds . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions .
Analyse Chemischer Reaktionen
4-Fluoro-2-phenylindoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming new carbon–carbon bonds with the help of palladium catalysts and organoboron reagents.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-phenylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-phenylindoline involves its interaction with specific molecular targets and pathways. For instance, indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, influencing various biological activities such as antiviral, anticancer, and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2-phenylindoline can be compared with other similar compounds, such as:
2-Phenylindole: This compound lacks the fluorine atom at the fourth position, which can significantly alter its chemical reactivity and biological activity.
4-Fluoro-2-phenylaniline: This compound has a similar structure but differs in the position of the fluorine atom and the presence of aniline instead of indoline.
Fluorinated Pyridines: These compounds share the fluorine substitution but have a different core structure, leading to distinct chemical and biological properties.
The unique combination of the fluorine atom and the phenyl group in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H12FN |
|---|---|
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
4-fluoro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |
InChI-Schlüssel |
UUDVNPGPTRJMJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C1C(=CC=C2)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


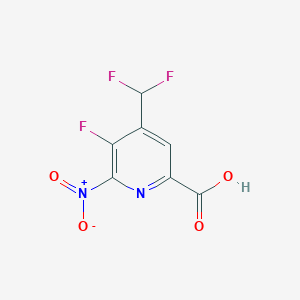
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
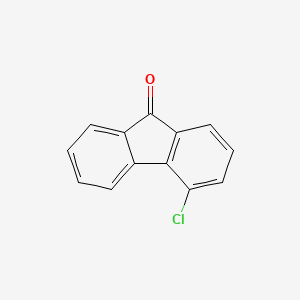
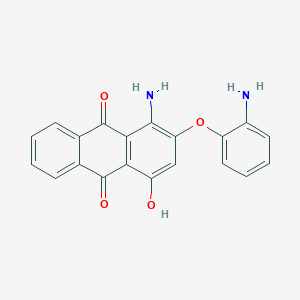
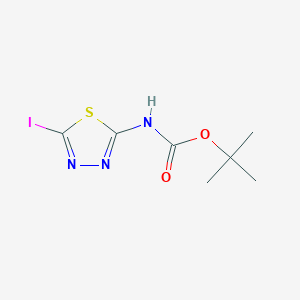
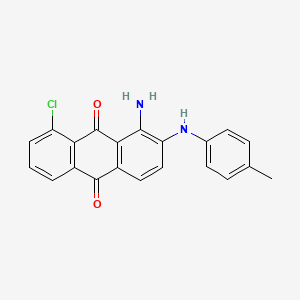
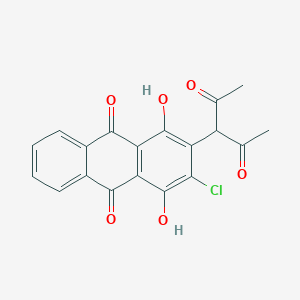
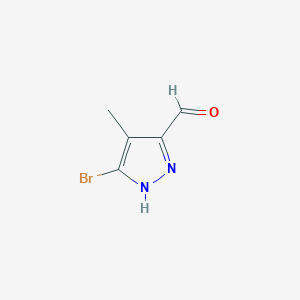
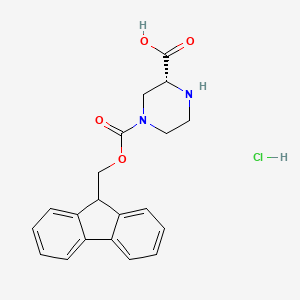
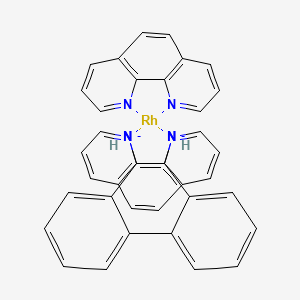
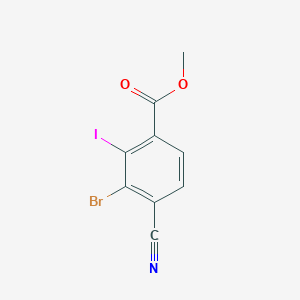
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)

